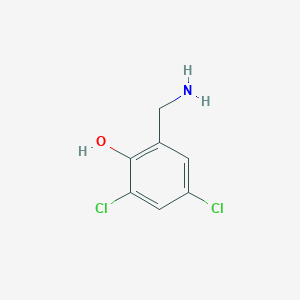

3,5-Dichloro-2-hydroxybenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-4,6-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVDZUWMDWGQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505763 | |

| Record name | 2-(Aminomethyl)-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38060-64-9 | |

| Record name | 2-(Aminomethyl)-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dichloro-2-hydroxybenzylamine chemical structure and properties

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a halogenated derivative of 2-hydroxybenzylamine (2-HOBA). While 2-HOBA, a natural product found in buckwheat, is under investigation as a scavenger of reactive dicarbonyl species with potential therapeutic applications in conditions like Metabolic-Associated Steatohepatitis (MASH) and Alzheimer's disease, the specific properties and biological activity of its dichlorinated analog remain largely unexplored.[1][2][3][4] The introduction of chlorine atoms onto the benzene ring is expected to significantly modify the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which in turn could influence its biological activity.

This technical guide provides a theoretical overview of the chemical structure and extrapolated properties of this compound, based on data from structurally similar compounds.

Chemical Structure and Identification

The chemical structure of this compound can be deduced from its IUPAC name. It consists of a benzylamine core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring, and a hydroxyl group at the 2 position.

Hypothesized Chemical Structure:

Table 1: Predicted Chemical Identifiers

| Identifier | Predicted Value | Basis of Prediction |

| IUPAC Name | This compound | Standard chemical nomenclature |

| Molecular Formula | C₇H₇Cl₂NO | Based on the hypothesized structure |

| Molecular Weight | 192.05 g/mol | Calculated from the molecular formula |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)N)O)Cl)Cl | Inferred from similar structures like 3,5-Dichloro-2-hydroxybenzamide[5] |

| CAS Number | Not available | Compound not found in major chemical databases |

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are predicted based on the known properties of related compounds such as 3,5-dichloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzenesulfonic acid. The presence of two electron-withdrawing chlorine atoms is expected to increase the acidity of the phenolic hydroxyl group and influence the overall lipophilicity.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from 3,5-Dichloro-2-hydroxybenzamide (267.3 °C)[5] |

| Melting Point | Likely a solid at room temperature | Based on related solid compounds like 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (m.p. 81-83 °C)[6] |

| Density | ~1.5 g/cm³ | Inferred from 3,5-Dichloro-2-hydroxybenzamide (1.579 g/cm³)[5] |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Increased lipophilicity due to two chlorine atoms, extrapolated from 3,5-Dichloro-2-hydroxybenzamide (LogP: 2.49820)[5] |

| pKa (Phenolic Hydroxyl) | < 8 | The two chlorine atoms are expected to lower the pKa compared to phenol (pKa ~10) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol | General property of similar small organic molecules[3] |

Proposed Synthesis Pathway

A potential synthetic route to this compound can be proposed starting from the commercially available 3,5-Dichloro-2-hydroxybenzaldehyde. This pathway involves a reductive amination reaction.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis and characterization of this compound based on standard organic chemistry techniques and information from related compounds.

Synthesis via Reductive Amination

Objective: To synthesize this compound from 3,5-Dichloro-2-hydroxybenzaldehyde.

Materials:

-

3,5-Dichloro-2-hydroxybenzaldehyde[7]

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (NH₃ in H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Imine Formation:

-

Dissolve 3,5-Dichloro-2-hydroxybenzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia and stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl.

-

Wash with dichloromethane to remove any unreacted aldehyde.

-

Basify the aqueous layer with saturated sodium bicarbonate solution until pH > 8.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Characterization

Objective: To confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic peaks for the aromatic protons, the benzylic CH₂ protons, and the amine NH₂ protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm the molecular formula. The isotopic pattern characteristic of two chlorine atoms should be observable.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amine, and C-Cl stretches.

-

Melting Point Analysis: The melting point of the purified solid should be determined to assess its purity.

Potential Biological Activity and Research Directions

Given the known activity of 2-hydroxybenzylamine as a scavenger of dicarbonyl electrophiles, it is plausible that this compound could exhibit similar or enhanced properties. The chlorine substituents may increase the compound's metabolic stability and ability to penetrate biological membranes.

Diagram 2: Potential Research Workflow

Caption: A logical workflow for the investigation of this compound.

Future research should focus on the synthesis and in vitro evaluation of this compound to determine its efficacy as a dicarbonyl scavenger. If promising, further studies in cell-based assays and animal models of diseases associated with carbonyl stress would be warranted.

Conclusion

While this compound is not a well-characterized compound, this guide provides a comprehensive theoretical framework for its structure, properties, and potential synthesis based on the available data for closely related molecules. The information presented herein serves as a foundation for researchers and drug development professionals interested in exploring the potential of this and other halogenated 2-hydroxybenzylamine derivatives. All hypotheses and proposed methodologies require rigorous experimental validation.

References

- 1. mdpi.com [mdpi.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloro-2-hydroxybenzamide|lookchem [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 90-60-8 Cas No. | 3,5-Dichloro-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthetic pathways for the preparation of 3,5-Dichloro-2-hydroxybenzylamine, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-step synthesis reported in the literature, this document focuses on a robust and well-documented two-step approach commencing from commercially available precursors. The primary pathway involves the synthesis of the intermediate aldehyde, 3,5-Dichloro-2-hydroxybenzaldehyde, followed by its conversion to the target benzylamine via reductive amination.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-stage process:

-

Ortho-formylation of 2,4-Dichlorophenol: Synthesis of the key intermediate, 3,5-Dichloro-2-hydroxybenzaldehyde, from 2,4-Dichlorophenol.

-

Reductive Amination: Conversion of 3,5-Dichloro-2-hydroxybenzaldehyde to this compound using an ammonia source and a suitable reducing agent.

This guide provides detailed experimental protocols for each step, a summary of quantitative data, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The logical workflow for the synthesis is depicted below. The initial step involves the introduction of a formyl group onto the 2,4-dichlorophenol ring to yield the intermediate aldehyde. This aldehyde then undergoes reductive amination to produce the final benzylamine product.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde

The key intermediate, 3,5-Dichloro-2-hydroxybenzaldehyde, can be synthesized from 2,4-dichlorophenol. While this compound is commercially available, the following section details its synthesis for instances where it may need to be prepared in-house. A common method for the ortho-formylation of phenols is the Duff reaction or similar formylation procedures.

Experimental Protocol: Ortho-formylation of 2,4-Dichlorophenol

A detailed experimental protocol for the synthesis of 3,5-dichloro-2-hydroxybenzyl alcohol, a related precursor, is available and can be adapted for the synthesis of the aldehyde. The synthesis of 3,5-dichloro-2-hydroxybenzyl alcohol proceeds via the reaction of 2,4-dichlorophenol with formaldehyde in the presence of a base.[1] Subsequent oxidation of the benzyl alcohol would yield the desired aldehyde.

Materials:

-

2,4-Dichlorophenol

-

Formaldehyde solution (40% aqueous)

-

Sodium hydroxide (10% aqueous solution)

-

Sulfuric acid (2 N)

-

Toluene

-

Sodium bicarbonate solution

Procedure:

-

A mixture of 2,4-dichlorophenol (15.3 g), 10% sodium hydroxide solution (100 ml), and 40% aqueous formaldehyde solution (37.5 ml) is heated at 95-100 °C for 4 hours.[1]

-

The reaction mixture is then cooled and acidified by the addition of 2 N sulfuric acid (70 ml).[1]

-

The precipitated oil is extracted into toluene.[1]

-

The toluene extract is washed with sodium bicarbonate solution, dried, and evaporated.[1]

-

The resulting residue is recrystallized from boiling water to yield 3,5-dichloro-2-hydroxybenzyl alcohol.[1]

To obtain 3,5-Dichloro-2-hydroxybenzaldehyde, a subsequent oxidation of the synthesized benzyl alcohol is required. Standard oxidation procedures using reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed.

Stage 2: Reductive Amination of 3,5-Dichloro-2-hydroxybenzaldehyde

This stage is the core of the synthesis of the target molecule. Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. In this case, 3,5-Dichloro-2-hydroxybenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Experimental Protocol: Reductive Amination

The following protocol is based on a general procedure for the reductive amination of aldehydes using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Materials:

-

3,5-Dichloro-2-hydroxybenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Dichloromethane

-

Saturated sodium hydrogencarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 3,5-Dichloro-2-hydroxybenzaldehyde, ammonium acetate, and sodium cyanoborohydride is prepared in a mixture of methanol and dichloromethane.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 6 days, as per a similar reported procedure).

-

Following the reaction, the mixture is concentrated under reduced pressure.

-

The residue is diluted with dichloromethane and washed sequentially with saturated sodium hydrogencarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is then purified, for example, by preparative thin-layer chromatography or column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis of the precursor 3,5-dichloro-2-hydroxybenzyl alcohol is summarized below.

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Melting Point |

| 2,4-Dichlorophenol (15.3 g) | 10% NaOH (100 ml), 40% Formaldehyde (37.5 ml) | 95-100 °C, 4 hr | 3,5-dichloro-2-hydroxybenzyl alcohol | 4.0 g | 81-82 °C |

Mandatory Visualization

The following diagram illustrates the chemical transformation occurring during the reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde.

Caption: Reaction scheme for the reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde.

References

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dichloro-2-hydroxybenzylamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) for 3,5-Dichloro-2-hydroxybenzylamine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide offers predicted values and interpretations based on the analysis of structurally analogous compounds. A proposed synthetic route via reductive amination is also detailed, along with general experimental protocols for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including various dichlorobenzylamines and hydroxybenzylamines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.3 - 7.5 | Doublet | 1H | Ar-H | Expected splitting due to meta-coupling with the other aromatic proton. |

| ~ 7.1 - 7.3 | Doublet | 1H | Ar-H | Expected splitting due to meta-coupling with the other aromatic proton. |

| ~ 5.0 - 6.0 | Singlet (broad) | 1H | OH | Chemical shift can be variable and may exchange with D₂O. |

| ~ 3.8 - 4.0 | Singlet | 2H | CH₂ -NH₂ | Methylene protons adjacent to the amino group. |

| ~ 1.5 - 2.5 | Singlet (broad) | 2H | NH₂ | Chemical shift is variable and this signal will disappear upon D₂O exchange. |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 150 - 155 | C -OH | Aromatic carbon attached to the hydroxyl group. |

| ~ 135 - 140 | C -CH₂NH₂ | Aromatic carbon attached to the benzylamine moiety. |

| ~ 130 - 135 | C -Cl | Aromatic carbons attached to chlorine atoms (two signals expected). |

| ~ 125 - 130 | Ar-C H | Aromatic methine carbons (two signals expected). |

| ~ 45 - 50 | C H₂-NH₂ | Methylene carbon of the benzylamine group. |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₂) |

| 1600 - 1580 | Medium | N-H bending (scissoring) |

| 1480 - 1450 | Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | C-O stretching (phenolic) |

| 1100 - 1000 | Strong | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

Sample Preparation: KBr pellet or Nujol mull

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 191/193/195 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for two chlorine atoms) |

| 174/176/178 | Medium | [M-NH₃]⁺ |

| 162/164 | Medium | [M-CH₂NH₂]⁺ |

| 127/129 | High | [M-CH₂NH₂-Cl]⁺ |

Experimental Protocols

Synthesis: Reductive Amination of 3,5-Dichloro-2-hydroxybenzaldehyde

This proposed synthesis involves the one-pot reaction of 3,5-dichloro-2-hydroxybenzaldehyde with ammonia, followed by in-situ reduction of the resulting imine.

Materials:

-

3,5-Dichloro-2-hydroxybenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dichloro-2-hydroxybenzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium acetate (1.5-2 equivalents) or aqueous ammonia.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl to a pH of ~2.

-

Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of ~9.

-

Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: A spectral width of 0 to 220 ppm, using a proton-decoupled pulse sequence.

-

-

Infrared (IR) Spectroscopy:

-

Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing it between two salt plates (NaCl or KBr).

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.

-

Procedure: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography. An electron beam energy of 70 eV is standard for generating the mass spectrum.

-

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Logical Relationship for Spectroscopic Analysis

Caption: Spectroscopic techniques for structural elucidation.

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dichloro-2-hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3,5-Dichloro-2-hydroxybenzylamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The proposed synthesis and predicted properties should be considered theoretical until experimentally validated.

Introduction

This compound is a halogenated aromatic amine. The presence of two chlorine atoms on the benzene ring, a hydroxyl group, and an aminomethyl group suggests a molecule with potential for diverse chemical reactivity and biological applications. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties of molecules. The 2-hydroxybenzylamine scaffold itself is found in compounds with known biological activity, including roles as antioxidants and scavengers of reactive dicarbonyl species. This guide aims to provide a detailed technical overview of the known and predicted properties of this compound, its synthesis, and potential areas of application.

Physicochemical Properties

| Property | This compound (Predicted/Inferred) | 3,5-Dichloro-2-hydroxybenzaldehyde (Experimental Data) |

| Molecular Formula | C₇H₇Cl₂NO | C₇H₄Cl₂O₂[1][2][3] |

| Molecular Weight | 192.04 g/mol | 191.01 g/mol [1][2][3] |

| Appearance | Likely a solid at room temperature | Yellow solid[3] |

| Melting Point | Not available | 95-97 °C |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Insoluble in water; soluble in methanol[3] |

| pKa (Phenolic Hydroxyl) | Predicted to be lower than phenol (9.9) due to the electron-withdrawing effects of the chlorine atoms and the benzylamine group. | Not available |

| pKa (Ammonium ion) | Predicted to be in the range of 8-9 for the protonated amine. | Not applicable |

Synthesis

A plausible and efficient synthetic route to this compound is through the reduction of the corresponding amide, 3,5-Dichloro-2-hydroxybenzamide. This transformation is a standard procedure in organic synthesis.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 3,5-Dichloro-2-hydroxybenzamide (Generalized)

Materials:

-

3,5-Dichloro-2-hydroxybenzamide

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Amide: 3,5-Dichloro-2-hydroxybenzamide, dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Workup: The resulting solid is filtered off and washed with THF or ethyl acetate. The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectral Data

No experimental spectral data for this compound has been identified. Below are the predicted key spectral features based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons: Two singlets or two doublets with a small coupling constant in the aromatic region (δ 6.5-7.5 ppm).

-

Benzylic Protons (-CH₂-): A singlet around δ 3.5-4.5 ppm.

-

Amine Proton (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Hydroxyl Proton (-OH): A broad singlet, also dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.

-

Benzylic Carbon (-CH₂-): A signal around δ 40-50 ppm.

-

-

IR Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: Two sharp bands (for the primary amine) in the region of 3300-3500 cm⁻¹.

-

C-N Stretch: A band around 1000-1200 cm⁻¹.

-

C-Cl Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

-

Chemical Reactivity and Stability

-

Amine Group: The primary amine is nucleophilic and will react with electrophiles such as aldehydes, ketones (to form imines), acyl chlorides, and anhydrides (to form amides). It is also basic and will form salts with acids.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base. It can also undergo etherification and esterification reactions.

-

Aromatic Ring: The benzene ring is electron-deficient due to the two electron-withdrawing chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution. However, it may be susceptible to nucleophilic aromatic substitution under harsh conditions.

-

Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the parent compound, 2-hydroxybenzylamine (2-HOBA), has been investigated for its biological activities. 2-HOBA is a naturally occurring compound found in buckwheat and is known to be a scavenger of reactive dicarbonyl species, which are implicated in oxidative stress and various diseases.[4][5]

Given this, this compound could be a subject of interest for similar applications, with the chlorine substituents potentially modifying its potency, selectivity, and pharmacokinetic profile.

Hypothetical Signaling Pathway of Interest

The known activity of 2-hydroxybenzylamine in mitigating oxidative stress suggests that its chlorinated analog could potentially modulate pathways related to cellular stress and inflammation.

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is currently lacking in the public domain, this guide provides a solid theoretical foundation for its synthesis, properties, and potential applications based on the principles of organic chemistry and data from closely related compounds. Further experimental validation is necessary to confirm the information presented herein.

References

- 1. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, 3,5-dichloro-2-hydroxy- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 5031-74-3: A Derivative of the Privileged Benzoxazolone Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information specific to the compound registered under CAS number 5031-74-3, identified as 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-Benzoxazolone , is limited. This guide provides a comprehensive overview of the core chemical structure, the 2(3H)-benzoxazolone scaffold, which is well-documented as a "privileged scaffold" in medicinal chemistry. The properties, synthesis, and potential applications described herein are based on the general characteristics of this important class of compounds.

Introduction to the 2(3H)-Benzoxazolone Core

The 2(3H)-benzoxazolone heterocycle is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and favorable pharmacological properties. Its structure is noted for its ability to act as a bioisostere of phenols and catechols, presenting a similar electronic and reactive profile but with enhanced metabolic stability. This has led to its incorporation into a wide array of therapeutic agents, spanning from central nervous system disorders to inflammatory conditions. The title compound, 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-Benzoxazolone, is a specific derivative of this important scaffold.

Physicochemical Properties

| Property | General Description for 2(3H)-Benzoxazolone Derivatives |

| Molecular Formula | C9H9NO5S (for CAS 5031-74-3) |

| Molecular Weight | 259.24 g/mol (for CAS 5031-74-3) |

| Appearance | Typically a crystalline solid |

| Solubility | Generally soluble in organic solvents like DMSO and DMF. Aqueous solubility varies with substitution. |

| pKa | The N-H proton is weakly acidic, with pKa values similar to phenols. |

Synthesis of the Benzoxazolone Scaffold

The synthesis of 2(3H)-benzoxazolones can be achieved through several established routes. A common and effective method involves the condensation of an appropriately substituted 2-aminophenol with urea in an aqueous acidic solution. This process is advantageous as it often produces high yields of pure product without the need for toxic or corrosive reagents.

A general experimental protocol for the synthesis of a benzoxazolone derivative is as follows:

-

A substituted 2-aminophenol is dissolved in an aqueous solution containing a mineral acid (e.g., HCl).

-

An excess of urea (typically 1.5 to 3 molar equivalents) is added to the solution.

-

The reaction mixture is heated to a temperature ranging from 20°C to 160°C and stirred for several hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The pH of the suspension is adjusted to 5-6 to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

Solubility and stability of 3,5-Dichloro-2-hydroxybenzylamine in different solvents

An In-depth Technical Guide on the Solubility and Stability of 3,5-Dichloro-2-hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound. The document details experimental protocols for determining solubility in various solvents and for assessing stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. All quantitative data are summarized in structured tables for clear comparison. Additionally, experimental workflows and logical relationships are visualized using diagrams to facilitate understanding of the methodologies. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a halogenated aromatic amine with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is crucial for its handling, formulation development, and for ensuring its quality and efficacy in various applications. Factors such as solvent polarity, pH, temperature, light, and oxidizing agents can significantly impact the solubility and degradation of the compound.

This guide outlines standardized methodologies for characterizing the solubility and stability of this compound. The presented protocols are based on established principles of pharmaceutical analysis and forced degradation studies, as recommended by regulatory bodies.[1][2][3][4][5]

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following section details the solubility of this compound in a range of common solvents and provides a detailed experimental protocol for its determination. While specific experimental data for this compound is not publicly available, the following data is representative for a compound of this structural class.

Quantitative Solubility Data

The solubility of this compound was determined at ambient temperature (25 °C). The data is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water (pH 7.0) | Polar Protic | < 0.1 |

| 0.1 N HCl | Aqueous Acidic | 5.2 |

| 0.1 N NaOH | Aqueous Basic | 15.8 |

| Ethanol | Polar Protic | 25.4 |

| Methanol | Polar Protic | 32.1 |

| Isopropyl Alcohol | Polar Protic | 12.7 |

| Acetonitrile | Polar Aprotic | 18.5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dichloromethane | Non-polar | 8.9 |

| Ethyl Acetate | Moderately Polar | 14.3 |

Note: The data presented in this table is a representative example based on the expected properties of the compound class and not from direct experimental measurement.

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound is determined using the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing one of the selected solvents.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL.

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[2][4][5] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

Forced Degradation Studies

The stability of this compound was evaluated under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Table 2: Summary of Forced Degradation of this compound

| Stress Condition | Conditions | % Degradation | Major Degradation Products |

| Hydrolytic | |||

| Acidic | 0.1 N HCl at 60 °C for 24 h | 12.5 | DP1, DP2 |

| Neutral | Water at 60 °C for 24 h | < 1 | Not significant |

| Basic | 0.1 N NaOH at 60 °C for 8 h | 18.2 | DP3, DP4 |

| Oxidative | 3% H₂O₂ at 25 °C for 48 h | 15.7 | DP5, DP6 |

| Photolytic | Solid state, exposed to ICH Q1B light conditions | 8.3 | DP7 |

| Solution (Methanol), exposed to ICH Q1B light | 14.9 | DP8, DP9 | |

| Thermal | Solid state, 80 °C for 72 h | 5.6 | DP10 |

Note: The data presented in this table is a representative example based on the expected properties of the compound class and not from direct experimental measurement. DP refers to Degradation Product.

Experimental Protocols for Forced Degradation Studies

A general protocol for conducting forced degradation studies is outlined below. The extent of degradation should be monitored at various time points to achieve the target degradation of 5-20%.[4][5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the pure compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) and take samples at different time points.[3]

-

Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Heat at a specified temperature (e.g., 60 °C) and take samples at different time points.[3]

-

Neutral Hydrolysis: Mix the sample solution with an equal volume of water. Heat at a specified temperature (e.g., 60 °C) and take samples at different time points.

-

Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature or slightly elevated temperature and take samples at different time points.[1]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Thermal Degradation: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential degradation mechanisms can be inferred based on its chemical structure and the results of forced degradation studies.

-

Hydrolysis: Under acidic or basic conditions, the benzylamine moiety could be susceptible to hydrolysis, potentially leading to the formation of 3,5-dichloro-2-hydroxybenzaldehyde or 3,5-dichloro-2-hydroxybenzoic acid.

-

Oxidation: The primary amine and the phenolic hydroxyl group are susceptible to oxidation, which could lead to the formation of various oxidized derivatives.

-

Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond.[6] This could lead to the formation of mono-chlorinated or non-chlorinated derivatives.

References

- 1. lubrizolcdmo.com [lubrizolcdmo.com]

- 2. scispace.com [scispace.com]

- 3. ijrpp.com [ijrpp.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dichloro-4-hydroxybenzamide | 3337-60-8 | Benchchem [benchchem.com]

The Emergence of a Halogenated Benzylamine: A Technical Guide to the History and Synthesis of 3,5-Dichloro-2-hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a halogenated derivative of 2-hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat that has garnered attention for its selective scavenging of reactive dicarbonyl electrophiles. While 2-HOBA is the subject of ongoing clinical research for conditions associated with oxidative stress, the history and synthesis of its dichlorinated analog, this compound, are less broadly documented. This technical guide provides a comprehensive overview of the known history, synthesis, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Historical Context: The Emergence of Halo-Substituted Hydroxybenzylamines as Secretolytic Agents

The primary historical record for the synthesis and application of derivatives of this compound is a United States patent filed in 1978 (US4073942A). This patent discloses a series of halo-substituted hydroxybenzyl-amines, including N-substituted versions of this compound, and identifies them as potent secretolytic agents. The inventors reported that these compounds exhibited a stimulating action on the production of the surfactant or anti-atelectasis factor of the alveoli, as well as secretolytic, anti-ulcerogenic, and antitussive activities in various animal models.

The patent describes two primary synthetic routes to access these N-substituted 3,5-dichloro-2-hydroxybenzylamines, starting from either 3,5-dichloro-2-hydroxybenzyl bromide or 3,5-dichloro-2-hydroxybenzaldehyde. This indicates that by the late 1970s, the chemical synthesis of this scaffold was established and its potential for therapeutic intervention was being actively explored.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through the reductive amination of its corresponding aldehyde, 3,5-dichloro-2-hydroxybenzaldehyde (also known as 3,5-dichlorosalicylaldehyde). While the 1978 patent focuses on N-substituted derivatives, the synthesis of the primary amine would follow a similar, well-established chemical pathway.

Experimental Protocols

The following are detailed experimental protocols adapted from the methodologies described in US Patent 4,073942A for the synthesis of N-substituted 3,5-dichloro-2-hydroxybenzylamines. These protocols provide a foundational methodology that can be adapted for the synthesis of the parent compound.

Method 1: From 3,5-dichloro-2-hydroxybenzyl bromide

This method involves the reaction of 3,5-dichloro-2-hydroxybenzyl bromide with a suitable amine.

-

Step 1: Preparation of 3,5-dichloro-2-hydroxybenzyl bromide. (This starting material can be synthesized from 3,5-dichloro-2-hydroxybenzyl alcohol, which in turn is prepared from 2,4-dichlorophenol and formaldehyde).

-

Step 2: Reaction with Amine. A solution of 3,5-dichloro-2-hydroxybenzyl bromide in a suitable solvent (e.g., ethanol) is treated with the desired amine. For the synthesis of the parent amine, a source of ammonia would be used. The reaction mixture is typically heated under reflux for several hours.

-

Step 3: Work-up and Isolation. After the reaction is complete, the solvent is evaporated. The residue is then treated with a biphasic system of an organic solvent (e.g., chloroform) and water. The organic layer is separated, dried, and the solvent is removed to yield the crude product.

-

Step 4: Purification. The crude product can be purified by crystallization, often as a hydrochloride salt by treating the ethanolic solution of the free base with ethanolic hydrochloric acid.

Method 2: Reductive Amination of 3,5-dichloro-2-hydroxybenzaldehyde

This is a two-step, one-pot procedure involving the formation of a Schiff base (imine) followed by its reduction.

-

Step 1: Imine Formation. 3,5-dichloro-2-hydroxybenzaldehyde is dissolved in a suitable solvent such as ethanol. The desired amine (or ammonia for the primary amine) is added, and the mixture is stirred. The formation of the imine (N-(3,5-dichloro-2-hydroxy-benzylidene)-amine) occurs.

-

Step 2: Reduction. A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. The reaction is stirred for several hours at room temperature.

-

Step 3: Work-up and Isolation. The reaction mixture is then treated with aqueous sodium hydroxide and water, followed by evaporation of the organic solvent. The product can be precipitated by the addition of a saturated ammonium chloride solution.

-

Step 4: Purification. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data

The following table summarizes the melting points of several N-substituted this compound derivatives as reported in US Patent 4,073942A.

| Compound Name | Melting Point (°C) |

| N-isopropyl-3,5-dichloro-2-hydroxy-benzylamine hydrochloride | 188-189.5 |

| N-tert.butyl-3,5-dichloro-2-hydroxy-benzylamine | 172-174 |

| N-propyl-N-cyclohexyl-3,5-dichloro-2-hydroxy-benzylamine hydrochloride | 168-170 |

| N-isopropyl-N-cyclohexyl-3,5-dichloro-2-hydroxy-benzylamine | 86-89 |

| N-(hydroxy-tert.butyl)-3,5-dichloro-2-hydroxybenzylamine hydrochloride | 200-204.5 (decomp.) |

| N-(dihydroxy-tert.butyl)-3,5-dichloro-2-hydroxybenzylamine hydrochloride | 184-188 (decomp.) |

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not detailed in the literature, its structural similarity to 2-HOBA suggests a potential role as a scavenger of reactive electrophiles, thereby mitigating cellular damage associated with oxidative stress. The workflows for its synthesis, however, are well-defined.

Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to N-substituted 3,5-dichloro-2-hydroxybenzylamines.

An In-depth Technical Guide to the Thermogravimetric Analysis of 3,5-Dichloro-2-hydroxybenzylamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific thermogravimetric analysis (TGA) data for 3,5-Dichloro-2-hydroxybenzylamine has not been published in the public domain. The following guide provides a comprehensive overview of the TGA methodology and presents representative data from structurally similar compounds to illustrate the expected thermal decomposition profile. The experimental protocols and data interpretation are based on established principles of thermal analysis for aromatic amines and halogenated organic compounds.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable insights into the thermal stability, decomposition kinetics, and composition of materials. For a compound like this compound, TGA can elucidate its thermal stability, identify the temperature ranges of decomposition, and quantify the mass loss associated with the release of volatile fragments. Such information is critical in the pharmaceutical industry for determining shelf-life, processing conditions, and compatibility with other excipients.

Expected Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed in multiple stages. The initial decomposition is likely to involve the loss of the aminomethyl group or the hydroxyl group, followed by the fragmentation of the aromatic ring at higher temperatures. The presence of chlorine atoms on the benzene ring is expected to influence the decomposition profile, potentially leading to the release of chlorinated organic fragments or hydrogen chloride (HCl) gas. The final residue at the end of the analysis in an inert atmosphere is expected to be a carbonaceous char.

Data Presentation: Representative Thermogravimetric Data

The following table summarizes representative quantitative data for the thermal decomposition of a substituted benzylamine derivative, which serves as an illustrative example for the expected thermal behavior of this compound.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Peak Decomposition Temperature (°C) | Probable Lost Fragments |

| 1 | 150 - 250 | ~ 25% | 220 | -CH₂NH₂ (Aminomethyl group), H₂O |

| 2 | 250 - 400 | ~ 45% | 350 | Fragmentation of the aromatic ring, HCl |

| 3 | 400 - 600 | ~ 20% | 500 | Further fragmentation of organic moieties |

| Final Residue at 700°C | - | ~ 10% | - | Carbonaceous char |

Experimental Protocols

A detailed methodology for conducting a thermogravimetric analysis of a solid organic compound like this compound is provided below.

4.1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+) equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

-

Sample Pans: Inert sample pans, typically made of alumina or platinum.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.

4.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan.

-

Record the exact initial mass of the sample.

4.3. TGA Measurement Parameters

-

Temperature Program:

-

Initial Temperature: 30°C

-

Heating Rate: 10°C/min (a common rate for kinetic studies, though rates of 5, 15, or 20°C/min can also be used).

-

Final Temperature: 700°C

-

-

Atmosphere:

-

Purge Gas: Nitrogen

-

Flow Rate: 50 mL/min to ensure an inert environment and efficient removal of decomposition products.

-

-

Data Collection:

-

Record the sample mass and temperature continuously throughout the experiment.

-

4.4. Post-Analysis Data Processing

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of mass loss for each step.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

Caption: Workflow for Thermogravimetric Analysis.

Interpretation of Signaling Pathways in Decomposition

While TGA itself does not directly elucidate reaction mechanisms, the data can be used to infer potential decomposition pathways. The following diagram conceptualizes the logical relationship between the applied thermal stress and the subsequent decomposition events for a molecule like this compound.

Caption: Conceptual Decomposition Pathway.

This guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development. The provided protocols and representative data serve as a valuable resource for designing and interpreting TGA experiments for this and structurally related compounds.

Methodological & Application

Application Notes and Protocols for 3,5-Dichloro-2-hydroxybenzylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive amine group and a phenolic hydroxyl group on a dichlorinated benzene ring, allows for a variety of chemical transformations. The ortho-hydroxy group can participate in intramolecular hydrogen bonding, a key feature for designing molecules with specific conformational preferences and improved physicochemical properties, such as membrane permeability and target binding affinity. This document provides detailed protocols for the preparation of this compound from commercially available precursors and highlights its applications in the synthesis of more complex molecules.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved in a two-step process starting from the corresponding 3,5-dichloro-2-hydroxybenzyl alcohol. The alcohol is first oxidized to the aldehyde, which then undergoes reductive amination to yield the target benzylamine.

Applications of 3,5-Dichloro-2-hydroxybenzylamine Scaffolds in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dichloro-2-hydroxyphenyl moiety, a core component of 3,5-Dichloro-2-hydroxybenzylamine, serves as a valuable scaffold in the design of novel therapeutic agents. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its derivatives, particularly those based on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have demonstrated significant potential as both antimicrobial and anticancer agents.

This document provides a summary of the biological activities of these derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of key chemical and biological pathways. The information is intended to guide researchers in the exploration and development of new drugs based on this promising chemical scaffold.

I. Biological Activities of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their biological activities. The data reveals structure-dependent antimicrobial activity against Gram-positive bacteria and multidrug-resistant fungi, as well as anticancer activity against human pulmonary cancer cells.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Hydrazone with 5-nitrothien-2-yl moiety | Candida auris (multidrug-resistant isolates) | 16 | - | - |

| Aspergillus fumigatus (azole-resistant) | 16 | - | - | |

| 5-Fluorobenzimidazole derivative | Staphylococcus aureus (methicillin-resistant, TCH 1516) | - (Four-fold stronger than Clindamycin) | Clindamycin | - |

| Hydrazone with thien-2-yl fragment | Staphylococcus aureus (methicillin-resistant, TCH 1516) | - (Two-fold stronger than Clindamycin) | Clindamycin | - |

| Compound 14 | Staphylococcus aureus (vancomycin-intermediate) | Promising Activity | - | - |

| Compound 24b | Staphylococcus aureus (vancomycin-intermediate) | Promising Activity | - | - |

Table 1: Summary of Antimicrobial Activity of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[1]

Anticancer Activity

The anticancer properties of these compounds were assessed using the A549 human pulmonary cancer cell line.

| Compound | Cell Line | Effect on Cell Viability (%) | Comparison |

| Compound 25a (non-chlorinated analog) | A549 | Reduced to 76.6% | - |

| Compound 25b (3,5-dichloro derivative) | A549 | Reduced to 36.0% | Significantly increased activity compared to 25a |

| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | A549 | Highest anticancer activity among tested derivatives | - |

Table 2: Anticancer Activity of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against A549 Cells.[1]

II. Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 1: Synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b)

This protocol describes the chlorination of the parent compound 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a).

Materials:

-

1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a)

-

Concentrated Hydrochloric Acid (HCl)

-

30% Hydrogen Peroxide (H₂O₂)

-

Water

-

Reaction flask

-

Stirrer

-

Heating mantle or water bath

Procedure:

-

Prepare a mixture of acid 1a (60 mmol), concentrated HCl (15 mL), and water (120 mL) in a suitable reaction flask.

-

Stir the mixture to ensure homogeneity.

-

Add 30% H₂O₂ dropwise to the mixture over a period of 5 minutes.

-

Heat the reaction mixture to 50°C and continue stirring for 2 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and isolate the product, 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b ), through standard workup procedures (e.g., filtration, recrystallization).

This protocol is adapted from the synthesis described in the literature.[1]

Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized compounds

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Incubator

-

Spectrophotometer or visual inspection system

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Cell Viability Assay for Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Synthesized compounds

-

A549 human pulmonary cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

III. Diagrams of Pathways and Workflows

Visual representations of the synthesis, experimental workflow, and a related mechanism of action are provided below using Graphviz (DOT language).

References

Application Notes and Protocols for the Use of 3,5-Dichloro-2-hydroxybenzylamine as a Versatile Building Block for Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a valuable bifunctional building block for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The presence of a reactive primary amine and a phenolic hydroxyl group on a dichlorinated benzene ring offers multiple sites for chemical modification, leading to the generation of libraries of compounds for screening in drug discovery programs. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of Schiff bases, which are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.

Synthesis of the Building Block: this compound

The primary route for the synthesis of this compound is the reductive amination of 3,5-Dichlorosalicylaldehyde. This method provides a reliable and scalable process for obtaining the desired building block.

Experimental Protocol: Reductive Amination of 3,5-Dichlorosalicylaldehyde

Materials:

-

3,5-Dichlorosalicylaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 3,5-Dichlorosalicylaldehyde (1 equivalent) and a large excess of ammonium acetate (approximately 10 equivalents) in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Alternatively, the amine can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether to precipitate the salt, which can then be collected by filtration.

Workflow for the Synthesis of this compound:

Caption: Reductive amination workflow.

Application in the Synthesis of Novel Schiff Bases

The primary amine functionality of this compound readily undergoes condensation with a variety of aldehydes to form Schiff bases (imines). These compounds are of significant interest due to their well-documented antimicrobial and anticancer activities.

General Experimental Protocol for Schiff Base Synthesis

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde, substituted benzaldehydes)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired substituted aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow for Schiff Base Synthesis:

Caption: Schiff base synthesis workflow.

Potential Biological Activities and Data

While specific data for derivatives of this compound is emerging, extensive research on structurally related compounds, particularly those containing the 3,5-dichloro-2-hydroxyphenyl moiety, provides strong evidence for their potential as antimicrobial and anticancer agents. The data presented below is based on analogous compounds and serves as a predictive guide for the potential efficacy of novel derivatives synthesized from the target building block.

Anticipated Antimicrobial Activity

Derivatives of the closely related 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant activity against a range of multidrug-resistant pathogens. It is anticipated that Schiff bases derived from this compound will exhibit similar properties.

Table 1: Predicted Minimum Inhibitory Concentrations (MIC) of Novel Schiff Base Derivatives against Representative Pathogens (based on analogous compounds)

| Compound Type | Target Organism | Predicted MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Hydrazone derivatives | Staphylococcus aureus (MRSA) | 16 - 64 | Clindamycin: 32 |

| Benzimidazole derivatives | Staphylococcus aureus (VISA) | 8 - 32 | Vancomycin: 1-2 |

| Azole derivatives | Candida auris | 16 - 128 | Fluconazole: >256 |

| Thiophene-containing Schiff Bases | Aspergillus fumigatus | 16 - 64 | Amphotericin B: 1-2 |

Data is extrapolated from studies on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for predictive purposes.[1]

Anticipated Anticancer Activity

The 3,5-dichloro-2-hydroxyphenyl scaffold is present in molecules that have shown promising anticancer activity. For instance, a 5-fluorobenzimidazole derivative bearing this moiety demonstrated high efficacy against a human pulmonary cancer cell line.

Table 2: Predicted Half-maximal Inhibitory Concentration (IC₅₀) of Novel Derivatives against Cancer Cell Lines (based on analogous compounds)

| Compound Type | Cancer Cell Line | Predicted IC₅₀ (µM) |

| 5-Fluorobenzimidazole derivative | A549 (Human Lung Carcinoma) | 5 - 20 |

| Hydrazone derivatives | A549 (Human Lung Carcinoma) | 20 - 100 |

Data is extrapolated from studies on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for predictive purposes.[1]

Potential Signaling Pathways

While the precise mechanisms of action for novel compounds derived from this compound require experimental validation, related anticancer agents are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. It is plausible that derivatives of this building block could exert their effects through similar mechanisms.

Potential Anticancer Signaling Pathways Modulated by Novel Derivatives:

Caption: Potential anticancer mechanisms.

Disclaimer: The biological activity data and signaling pathway information presented here are based on structurally related compounds and are intended to be predictive. Experimental validation is necessary to confirm the properties of novel compounds synthesized from this compound.

References

High-performance liquid chromatography (HPLC) method for 3,5-Dichloro-2-hydroxybenzylamine

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Dichloro-2-hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive experimental protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This method is intended as a robust starting point for researchers engaged in the quantification and purification of this compound.

Introduction

This compound is a halogenated phenolic compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its characterization, quantification in reaction mixtures, and for purity assessment. This application note describes a reversed-phase HPLC (RP-HPLC) method developed for this purpose. The method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, which is a common and effective approach for compounds of this class.

Physicochemical Properties of Structurally Similar Compounds

Due to the limited availability of specific data for this compound, the following table summarizes key physicochemical properties of closely related analogs to inform the analytical method development.

| Property | 3,5-Dichloro-2-hydroxybenzaldehyde | 3,5-Dichlorosalicylic acid |

| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₃ |

| Molecular Weight | 191.01 g/mol | 207.01 g/mol [1] |

| Melting Point | 95-97 °C[2] | 220-221 °C[1] |

| Solubility in Water | Insoluble[2] | Slightly soluble in hot water[1] |

| Solubility in Organic Solvents | Soluble in methanol and ethanol[2] | Very soluble in alcohol and ether[1] |

Based on the phenolic hydroxyl and amine groups, this compound is expected to have sufficient polarity to be soluble in common HPLC mobile phases such as methanol and acetonitrile. The aromatic and chlorinated structure suggests strong UV absorbance, making UV detection a suitable choice.

Recommended HPLC Method

The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.

| Parameter | Recommended Condition |

| HPLC System | Any standard HPLC system with a UV/Vis or DAD detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 40% B to 90% B over 15 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | 20 minutes |

Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.

-

Mobile Phase B (0.1% Formic Acid in Methanol): Add 1.0 mL of formic acid to 999 mL of HPLC-grade methanol. Mix thoroughly and degas before use.

2. Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol, in a 10 mL volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to volume with the same solvent to obtain a stock solution of approximately 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 40% Mobile Phase B).

3. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, a direct dilution with the initial mobile phase composition may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.

4. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After each run, ensure the column is properly washed and stored according to the manufacturer's recommendations.

Data Analysis

Identify the peak corresponding to this compound based on its retention time from the standard injection. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample solutions.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

References